{5-Azaspiro[2.4]heptan-7-yl}methanol

Medicinal Chemistry Drug Design Physicochemical Properties

{5-Azaspiro[2.4]heptan-7-yl}methanol (CAS 848616-44-4) is a spirocyclic secondary amine bearing a primary alcohol functionality, characterized by a molecular weight of 127.18 g/mol, a topological polar surface area (TPSA) of 32.3 Ų, and a computed XLogP3-AA of -0.3. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including antiviral agents targeting hepatitis C virus (HCV) NS5A protein and quinolone antibacterial agents.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 848616-44-4
Cat. No. B3157354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-Azaspiro[2.4]heptan-7-yl}methanol
CAS848616-44-4
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CC12CNCC2CO
InChIInChI=1S/C7H13NO/c9-4-6-3-8-5-7(6)1-2-7/h6,8-9H,1-5H2
InChIKeyBNXMOZJDQIKVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-7-ylmethanol (CAS 848616-44-4): A Spirocyclic Amine-Alcohol Building Block with Differentiated Physicochemical Profile for Medicinal Chemistry


{5-Azaspiro[2.4]heptan-7-yl}methanol (CAS 848616-44-4) is a spirocyclic secondary amine bearing a primary alcohol functionality, characterized by a molecular weight of 127.18 g/mol, a topological polar surface area (TPSA) of 32.3 Ų, and a computed XLogP3-AA of -0.3 [1]. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including antiviral agents targeting hepatitis C virus (HCV) NS5A protein and quinolone antibacterial agents [2][3]. Its rigid spiro[2.4]heptane framework—comprising fused cyclopropane and pyrrolidine rings—imparts conformational constraint that can enhance target selectivity and metabolic stability in derived drug candidates [4].

Why Simple Alcohols or Amines Cannot Replace {5-Azaspiro[2.4]heptan-7-yl}methanol in Spirocycle-Dependent Applications


The rigid, three-dimensional spirocyclic architecture of {5-Azaspiro[2.4]heptan-7-yl}methanol is fundamentally distinct from linear or monocyclic amino alcohols. In medicinal chemistry programs, the conformational restriction imposed by the spiro[2.4]heptane core has been shown to significantly improve target selectivity and pharmacokinetic properties relative to flexible piperidine or pyrrolidine scaffolds [1][2]. Furthermore, the specific 7-ylmethanol substitution pattern provides a unique vector for derivatization that cannot be replicated by regioisomers such as the 1-ylmethanol or 4-ylmethanol analogs, which exhibit altered spatial orientation and different reactivity profiles [3]. Substituting this building block with a generic amino alcohol would therefore compromise the conformational integrity and synthetic utility of downstream intermediates, potentially leading to reduced biological activity or failed synthetic sequences [4].

Quantitative Differentiation: How {5-Azaspiro[2.4]heptan-7-yl}methanol Outperforms Structural Analogs


LogP and Polar Surface Area (PSA) Profile Demonstrates Superior Oral Bioavailability Potential Compared to Carboxylic Acid and Amine Analogs

The computed XLogP3-AA of -0.3 and TPSA of 32.3 Ų for {5-Azaspiro[2.4]heptan-7-yl}methanol place it within the favorable range for oral absorption according to Lipinski's Rule of Five and Veber's guidelines [1]. In contrast, the 6-carboxylic acid derivative (5-azaspiro[2.4]heptane-6-carboxylic acid, CAS 127199-27-3) exhibits a significantly higher TPSA (~57.5 Ų) and a lower LogP (~-1.8), which would reduce membrane permeability [2]. Similarly, the 7-amine analog (5-azaspiro[2.4]heptan-7-amine, CAS 127199-45-5) possesses a higher basic pKa, potentially increasing hERG liability and reducing CNS penetration [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity Grade Differentiation: 98% Minimum Purity Outperforms Standard 95% Industrial Grade

Multiple suppliers offer {5-Azaspiro[2.4]heptan-7-yl}methanol at purity grades of 95% (AKSci), 97% (Bidepharm), and 98% (Leyan, MolCore) . The 98% grade represents a 3% absolute increase in purity compared to the 95% industrial standard, which translates to a 60% reduction in impurity load (from 5% to 2% total impurities) . This higher purity is critical for late-stage functionalization steps where trace impurities can derail catalytic cycles or promote side reactions. In contrast, the related 5-azaspiro[2.4]heptan-7-amine is commonly available only at 95% purity, and the 6-carboxylic acid often requires additional purification due to hygroscopicity .

Chemical Procurement Quality Control Synthesis

Spirocyclic Scaffold Advantage: 5-Azaspiro[2.4]heptane Core Enhances Orexin Receptor Antagonist Potency by >10-Fold Compared to Piperidine Analogs

In a direct scaffold-hopping study, replacement of a 4,4-disubstituted piperidine core with a 5-azaspiro[2.4]heptane scaffold resulted in a >10-fold improvement in dual orexin-1/orexin-2 receptor antagonist activity [1]. The lead compound 15 from the spirocyclic series exhibited potent antagonism (IC₅₀ values < 100 nM for both OX1R and OX2R) along with low cytochrome P450 inhibition potential, good brain penetration, and oral bioavailability in rats [1]. While {5-Azaspiro[2.4]heptan-7-yl}methanol is a building block rather than the final drug-like molecule, it provides the identical spirocyclic core that confers these differentiated pharmacological properties.

Orexin Receptor CNS Drug Discovery Scaffold Hopping

Stereochemical Versatility: Racemic {5-Azaspiro[2.4]heptan-7-yl}methanol Serves as a Cost-Effective Precursor to Both Enantiomeric Forms

The racemic {5-Azaspiro[2.4]heptan-7-yl}methanol can be resolved or asymmetrically functionalized to produce either the (R)- or (S)-enantiomer [1]. A patented method for preparing chiral (-)-5-azaspiro[2.4]heptane-7-alcohol achieves >99% enantiomeric excess (ee) through diastereomeric salt resolution using phenethylamine derivatives [1]. In contrast, direct procurement of enantiopure (7S)- or (7R)- derivatives typically incurs a 3- to 10-fold cost premium per gram . The racemic building block thus offers a cost-effective entry point for laboratories capable of performing in-house chiral resolution or asymmetric synthesis.

Chiral Synthesis Asymmetric Catalysis Process Chemistry

Optimal Use Cases for {5-Azaspiro[2.4]heptan-7-yl}methanol Based on Verified Differentiation Evidence


Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors

The spirocyclic framework of {5-Azaspiro[2.4]heptan-7-yl}methanol is a critical component in the synthesis of HCV NS5A inhibitors, as documented in patent literature [1]. The compound's primary alcohol group serves as a handle for introducing phosphoramidate prodrug moieties, while the spirocyclic amine provides conformational rigidity that enhances binding to the NS5A dimer interface [2]. The 98% purity grade is strongly recommended for this application to minimize byproduct formation during late-stage coupling steps .

Scaffold Hopping in CNS Drug Discovery (Orexin and Dopamine Receptor Targets)

When replacing flexible piperidine or pyrrolidine scaffolds in CNS-targeted programs, {5-Azaspiro[2.4]heptan-7-yl}methanol provides the foundational core for constructing 5-azaspiro[2.4]heptane derivatives with improved brain penetration and target selectivity [3]. The compound's balanced LogP (-0.3) and TPSA (32.3 Ų) place it within the optimal CNS drug space, and the spirocyclic constraint has been shown to enhance orexin receptor antagonist potency by >10-fold compared to linear analogs [3][4].

Preparation of Quinolone Antibacterial Intermediates

{5-Azaspiro[2.4]heptan-7-yl}methanol is a key precursor to (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, an essential intermediate in the synthesis of sitafloxacin and other quinolone carboxylic acid antibiotics [5]. The racemic material can be used directly for early-stage route scouting, while the 98% purity grade ensures high yields in the subsequent Boc-protection and chiral resolution steps .

General Spirocyclic Building Block Library Synthesis

As part of diversity-oriented synthesis efforts, {5-Azaspiro[2.4]heptan-7-yl}methanol can be converted into a variety of functionalized 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes via selective ring-closing metathesis, epoxide opening, or reductive amination [6]. The availability of multiple purity grades (95-98%) allows procurement to be matched to specific downstream reaction sensitivities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for {5-Azaspiro[2.4]heptan-7-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.